molecular formula C23H20Cl2N6O2S2 B2657236 N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide CAS No. 391939-53-0

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

Cat. No.: B2657236
CAS No.: 391939-53-0
M. Wt: 547.47
InChI Key: JYDKQOAPEYGWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C23H20Cl2N6O2S2 and its molecular weight is 547.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity: Research has identified various thiazol-derivatives with significant antimicrobial properties. For instance, thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against multiple bacterial and fungal strains, demonstrating potential as therapeutic agents against microbial diseases (Patel, Kumari, & Patel, 2012; Desai, Rajpara, & Joshi, 2013). Such findings underscore the potential of N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide in antimicrobial research.
  • Anticancer Properties: Thiazol-derivatives have been explored for their anticancer activities, with some compounds showing promising results in pre-clinical tests. Studies have focused on synthesizing compounds with thiazole rings, aiming to evaluate their potential as anticancer agents by comparing their activity against standard drugs like doxorubicin (Zagade et al., 2020).

Corrosion Inhibition

  • Steel Corrosion Prevention: The study of benzothiazole derivatives has shown them to be effective corrosion inhibitors for steel in acidic solutions, suggesting the utility of thiazol-derivatives in protecting oil-well tubular steel from corrosion in hydrochloric acid environments (Yadav, Sharma, & Kumar, 2015). This application is particularly relevant for industries where metal preservation is crucial.

Solubility and Physicochemical Properties

  • Solubility Thermodynamics: The physicochemical properties of thiazol-derivatives, including solubility in various solvents, have been extensively studied. Such research provides valuable insights into the drug development process, highlighting how modifications in the molecular structure of thiazol-derivatives can influence their solubility and, by extension, their bioavailability and therapeutic efficacy (Volkova, Levshin, & Perlovich, 2020).

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N6O2S2/c1-13-3-4-15(9-14(13)2)21(33)27-11-19-29-30-23(31(19)16-5-6-17(24)18(25)10-16)35-12-20(32)28-22-26-7-8-34-22/h3-10H,11-12H2,1-2H3,(H,27,33)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDKQOAPEYGWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.